molecular formula C5H7NO2S B1526272 2-(Cyclopropanesulfonyl)acetonitrile CAS No. 1349716-02-4

2-(Cyclopropanesulfonyl)acetonitrile

Cat. No.: B1526272
CAS No.: 1349716-02-4
M. Wt: 145.18 g/mol
InChI Key: VCXXULKHKGKURQ-UHFFFAOYSA-N
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Description

2-(Cyclopropanesulfonyl)acetonitrile is an organic compound with the molecular formula C5H7NO2S It is known for its unique structural features, which include a cyclopropane ring attached to a sulfonyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Cyclopropanesulfonyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide, followed by sulfonylation using sulfonyl chloride. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of cyclopropanesulfonyl-acetonitrile often involves large-scale batch reactions. The process includes the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropanesulfonyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

2-(Cyclopropanesulfonyl)acetonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of cyclopropanesulfonyl-acetonitrile involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(Cyclopropanesulfonyl)acetonitrile can be compared with other similar compounds, such as:

Uniqueness: this compound’s combination of a cyclopropane ring, sulfonyl group, and nitrile moiety makes it a unique and valuable compound in organic synthesis and research.

Properties

IUPAC Name

2-cyclopropylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXXULKHKGKURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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